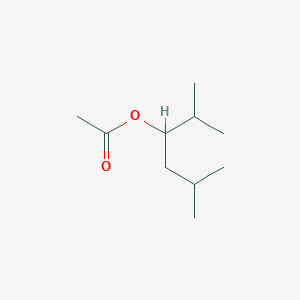

2,5-Dimethylhexan-3-yl acetate

Description

2,5-Dimethylhexan-3-yl acetate is a branched-chain ester with the molecular formula C₁₀H₂₀O₂. Its structure features an acetate group (-OAc) attached to the 3rd carbon of a hexane backbone substituted with methyl groups at the 2nd and 5th positions. This branching likely imparts distinct physical properties, such as reduced polarity and higher hydrophobicity compared to linear esters.

Properties

CAS No. |

91008-85-4 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2,5-dimethylhexan-3-yl acetate |

InChI |

InChI=1S/C10H20O2/c1-7(2)6-10(8(3)4)12-9(5)11/h7-8,10H,6H2,1-5H3 |

InChI Key |

HFVPVZQUSNUHCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(C)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethylhexan-3-yl acetate typically involves the esterification of 2,5-dimethylhexan-3-ol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

2,5-Dimethylhexan-3-ol+Acetic acidAcid catalyst2,5-Dimethylhexan-3-yl acetate+Water

Industrial Production Methods

In an industrial setting, the production of 2,5-dimethylhexan-3-yl acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylhexan-3-yl acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,5-dimethylhexan-3-ol and acetic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed

Hydrolysis: 2,5-Dimethylhexan-3-ol and acetic acid.

Reduction: 2,5-Dimethylhexan-3-ol.

Transesterification: A new ester and alcohol, depending on the reacting alcohol.

Scientific Research Applications

2,5-Dimethylhexan-3-yl acetate has various applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

Industry: Widely used in the fragrance and flavor industry for its pleasant fruity odor.

Mechanism of Action

The mechanism of action of 2,5-dimethylhexan-3-yl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, esters like 2,5-dimethylhexan-3-yl acetate can be hydrolyzed by esterases to release the corresponding alcohol and acid, which may then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,5-dimethylhexan-3-yl acetate with methyl 2-hydroxyacetate and vinyl acetate , leveraging data from the provided evidence.

Table 1: Comparative Properties of Acetate Derivatives

Key Differences:

Structural and Functional Variations: 2,5-Dimethylhexan-3-yl acetate’s branched alkyl chain increases steric hindrance and likely reduces reactivity compared to vinyl acetate, which contains a reactive vinyl group prone to polymerization .

Hazard Profiles :

- Methyl 2-hydroxyacetate poses inhalation risks, necessitating immediate medical intervention upon exposure .

- Vinyl acetate’s polymerization hazard requires strict temperature control during storage and handling .

Applications :

- Vinyl acetate’s primary use in polymer synthesis highlights its industrial importance .

- The branched structure of 2,5-dimethylhexan-3-yl acetate may favor applications requiring slow evaporation, such as long-lasting fragrances or specialty solvents.

Research Findings and Limitations

- Methyl 2-hydroxyacetate : Safety protocols emphasize respiratory protection due to inhalation risks . Its hydroxy group may also make it susceptible to oxidation or ester hydrolysis.

- Vinyl acetate: Studies note its role in producing polyvinyl acetate emulsions for adhesives, with polymerization kinetics heavily influenced by temperature and catalysts .

For 2,5-dimethylhexan-3-yl acetate , further research is needed to quantify properties like boiling point, solubility, and toxicity. Comparative studies with linear acetates (e.g., hexyl acetate) could clarify the impact of branching on performance.

Q & A

Basic Research Questions

What are the recommended synthesis routes for 2,5-Dimethylhexan-3-yl acetate in laboratory settings?

Methodological Answer:

The synthesis of branched acetates like 2,5-Dimethylhexan-3-yl acetate typically involves esterification of the corresponding alcohol (e.g., 2,5-dimethylhexan-3-ol) with acetic anhydride or acetyl chloride under acidic catalysis. For example:

- Step 1: React 2,5-dimethylhexan-3-ol with acetic anhydride in the presence of a catalytic amount of sulfuric acid at 60–80°C for 4–6 hours.

- Step 2: Purify the crude product via fractional distillation or column chromatography.

- Validation: Confirm purity using gas chromatography (GC) coupled with mass spectrometry (MS) to detect unreacted starting materials or side products .

Which spectroscopic methods are most effective for characterizing 2,5-Dimethylhexan-3-yl acetate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify methyl groups (δ 0.8–1.2 ppm), acetate methyl protons (δ 2.0–2.1 ppm), and the ester carbonyl signal (δ 170–175 ppm in ¹³C NMR).

- DEPT-135: Differentiate between CH₃, CH₂, and CH groups in the branched hydrocarbon chain.

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirm molecular ion peaks (e.g., m/z 158 for [M]⁺) and fragmentation patterns to validate the structure .

What safety protocols should be followed when handling 2,5-Dimethylhexan-3-yl acetate?

Methodological Answer:

- Ventilation: Use a fume hood to avoid inhalation of vapors.

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.

- First Aid:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact: Wash with soap and water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

How can researchers address contradictions in solubility data for 2,5-Dimethylhexan-3-yl acetate across different solvents?

Methodological Answer:

- Hansen Solubility Parameters (HSP): Use experimental HSP analysis to quantify dispersive (δD), polar (δP), and hydrogen-bonding (δH) contributions. Compare with solvent parameters to predict miscibility.

- Controlled Experiments: Measure solubility in solvents like hexane, ethanol, and DMSO at 25°C under inert atmospheres. Use UV-Vis spectroscopy or gravimetric analysis for quantification .

- Data Reconciliation: Apply statistical tools (e.g., ANOVA) to identify outliers and systemic errors in conflicting datasets .

What experimental designs are optimal for studying the biological activity of 2,5-Dimethylhexan-3-yl acetate?

Methodological Answer:

- Cytotoxicity Assays: Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cell viability in mammalian cell lines (e.g., HEK-293 or HeLa). Normalize results against solvent controls (e.g., DMSO) .

- Lipid Interaction Studies: Incorporate the compound into lipid bilayers (e.g., using Langmuir-Blodgett troughs) to study effects on membrane fluidity and phase behavior .

How can stereochemical effects influence the reactivity of 2,5-Dimethylhexan-3-yl acetate in catalytic reactions?

Methodological Answer:

- Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and analyze elution profiles via polarimetry.

- Kinetic Resolution: Compare reaction rates of enantiomers in asymmetric catalysis (e.g., lipase-mediated hydrolysis). Monitor progress via chiral GC or HPLC .

- Computational Modeling: Use density functional theory (DFT) to calculate steric and electronic effects of the branched structure on transition-state energetics .

Data Contradiction Analysis

How to resolve discrepancies in reported NMR chemical shifts for 2,5-Dimethylhexan-3-yl acetate?

Methodological Answer:

- Standardization: Acquire spectra using deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS at δ 0 ppm).

- Collaborative Validation: Cross-reference data with published databases (e.g., NIST Chemistry WebBook) and replicate experiments across independent labs .

- Parameter Optimization: Adjust NMR acquisition parameters (e.g., pulse width, relaxation delay) to minimize artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.